molecular formula C17H15FN2O2 B2941989 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide CAS No. 2248677-36-1

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide

Cat. No. B2941989
CAS RN: 2248677-36-1
M. Wt: 298.317
InChI Key: NJQMXVRYITZJFN-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide irreversibly binds to the ATP-binding site of EGFR, inhibiting the phosphorylation of downstream signaling pathways and ultimately leading to cell death. It has a high selectivity for mutant EGFR, sparing wild-type EGFR, which reduces the potential for toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has been shown to significantly reduce tumor growth and increase survival rates in mouse models of NSCLC. In clinical trials, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutated NSCLC.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide is its high selectivity for mutant EGFR, which reduces the potential for toxicity. However, one limitation of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide is that it is only effective against EGFR-mutated NSCLC and is not effective in patients with wild-type EGFR.

Future Directions

For N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment duration of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide to maximize its therapeutic benefits. Finally, the development of resistance to N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide remains a challenge, and efforts to overcome this resistance mechanism are ongoing.

Synthesis Methods

The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-amino-3-methylbenzoic acid to form the intermediate compound, which is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide. The synthesis method is highly efficient and yields high purity products.

Scientific Research Applications

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent activity against EGFR mutations, including the T790M mutation, which is resistant to first and second-generation EGFR TKIs. N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has also demonstrated a favorable safety profile and has been well-tolerated by patients.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11-3-2-4-12(9-11)16(21)19-15-10-20(17(15)22)14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQMXVRYITZJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide

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